molecular formula C23H16F3N3O6 B607566 Fulacimstat CAS No. 1488354-15-9

Fulacimstat

Cat. No.: B607566
CAS No.: 1488354-15-9
M. Wt: 487.4 g/mol
InChI Key: JDARDSVOVYVQST-MRXNPFEDSA-N
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Description

Fulacimstat is a chymase inhibitor that has been investigated for its potential therapeutic effects in various medical conditions, including diabetic kidney disease and heart failure. Chymase is a protease enzyme that generates multiple factors involved in tissue remodeling, such as angiotensin II, which plays a role in the pathophysiology of these diseases .

Biochemical Analysis

Biochemical Properties

Fulacimstat interacts primarily with the chymase enzyme, a type of protease. It acts as an inhibitor for this enzyme, with IC50 values of 4 nM and 3 nM for human and hamster chymase enzyme, respectively . The nature of this interaction is inhibitory, meaning that this compound binds to the chymase enzyme and reduces its activity .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce cardiac fibrosis in hamsters . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the chymase enzyme, thereby inhibiting its activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have stable effects over time . It does not degrade significantly and maintains its inhibitory effects on the chymase enzyme .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, it has been shown to reduce cardiac fibrosis in hamsters in a dose-dependent manner . Specific threshold effects or toxic effects at high doses have not been reported .

Metabolic Pathways

This compound is involved in the metabolic pathway of the chymase enzyme . It interacts with this enzyme and inhibits its activity, which can lead to changes in metabolic flux or metabolite levels .

Transport and Distribution

It is known that it can effectively reach the chymase enzyme to exert its inhibitory effects .

Subcellular Localization

Given its role as a chymase inhibitor, it is likely that it localizes to areas where the chymase enzyme is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fulacimstat involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The synthetic route typically includes the following steps:

  • Formation of the benzoxazole ring.
  • Introduction of the trifluoromethyl group.
  • Formation of the pyrimidine ring.
  • Coupling of the benzoxazole and pyrimidine intermediates.

The reaction conditions often involve the use of specific reagents and catalysts to facilitate each step.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of more efficient catalysts, higher-yielding reactions, and scalable purification methods to ensure the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fulacimstat undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield simpler, hydrogenated forms of this compound .

Scientific Research Applications

    Chemistry: Used as a model compound to study chymase inhibition and its effects on biochemical pathways.

    Biology: Investigated for its role in modulating biological processes involving chymase, such as tissue remodeling and inflammation.

    Medicine: Explored as a therapeutic agent for conditions like diabetic kidney disease, heart failure, and myocardial infarction.

    Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Fulacimstat

This compound is unique in its specific inhibition of chymase, which directly targets the enzyme responsible for generating pro-fibrotic factors. Unlike angiotensin II receptor blockers and angiotensin-converting enzyme inhibitors, which act downstream in the renin-angiotensin system, this compound targets the upstream enzyme, providing a novel approach to modulating this pathway .

Properties

IUPAC Name

1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O6/c1-27-17-7-5-11(9-18(17)35-22(27)34)28-10-14(20(31)32)19(30)29(21(28)33)16-8-6-12-13(16)3-2-4-15(12)23(24,25)26/h2-5,7,9-10,16H,6,8H2,1H3,(H,31,32)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDARDSVOVYVQST-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N3C=C(C(=O)N(C3=O)C4CCC5=C4C=CC=C5C(F)(F)F)C(=O)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)N3C=C(C(=O)N(C3=O)[C@@H]4CCC5=C4C=CC=C5C(F)(F)F)C(=O)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1488354-15-9
Record name Fulacimstat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1488354159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fulacimstat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15085
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FULACIMSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VIR72PP4ZU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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